7-Ethyl-1,4-diazepan-5-one

Lipophilicity Drug-likeness ADME optimization

7-Ethyl-1,4-diazepan-5-one (CAS 1338247-42-9; also cataloged as 1-Ethyl-1,4-diazepan-5-one, CAS 3619-70-3) is a C7-alkyl-substituted saturated 1,4-diazepan-5-one heterocycle with molecular formula C₇H₁₄N₂O and molecular weight 142.20 g/mol. The compound belongs to the 1,4-diazepanone family, a privileged scaffold in medicinal chemistry recognized for anticonvulsant activity and as the core of liposidomycin nucleoside antibiotics that inhibit bacterial peptidoglycan synthesis.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B11921923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethyl-1,4-diazepan-5-one
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCC1CC(=O)NCCN1
InChIInChI=1S/C7H14N2O/c1-2-6-5-7(10)9-4-3-8-6/h6,8H,2-5H2,1H3,(H,9,10)
InChIKeySFLKRRJUKBWVCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethyl-1,4-diazepan-5-one for Pharmaceutical R&D Procurement: Baseline Compound Profile and Comparator Landscape


7-Ethyl-1,4-diazepan-5-one (CAS 1338247-42-9; also cataloged as 1-Ethyl-1,4-diazepan-5-one, CAS 3619-70-3) is a C7-alkyl-substituted saturated 1,4-diazepan-5-one heterocycle with molecular formula C₇H₁₄N₂O and molecular weight 142.20 g/mol . The compound belongs to the 1,4-diazepanone family, a privileged scaffold in medicinal chemistry recognized for anticonvulsant activity and as the core of liposidomycin nucleoside antibiotics that inhibit bacterial peptidoglycan synthesis [1]. The closest structural analogs routinely considered for substitution include the unsubstituted parent 1,4-diazepan-5-one (CAS 34376-54-0), the 7-methyl analog (CAS 90673-37-3), the N(4)-methyl regioisomer (CAS 172314-56-6), and the 1-benzyl derivative (CAS 55186-89-5) [2].

Why Generic Substitution of 7-Ethyl-1,4-diazepan-5-one with In-Class Analogs Risks Physicochemical and Biological Divergence


Within the 1,4-diazepan-5-one series, the nature and position of the N-alkyl substituent fundamentally alter lipophilicity, hydrogen-bonding capacity, ring conformation, and metabolic stability—each directly impacting downstream pharmacokinetic and pharmacodynamic outcomes in lead optimization programs [1]. The ethyl group at the 7- (or equivalently N(1)-) position imparts a specific balance of hydrophobicity (LogP = -0.17) that differs measurably from the parent scaffold (LogP = -1.83) and from the 7-methyl analog (LogP = +0.09) . These differences, while modest in absolute terms, translate into altered membrane permeability, protein binding, and CYP450 susceptibility that accumulate over multi-step synthetic elaboration, making simple one-for-one replacement of the ethyl-substituted intermediate with a methyl or unsubstituted variant a source of non-trivial potency and selectivity drift in the final target compound .

Quantitative Differentiation Evidence for 7-Ethyl-1,4-diazepan-5-one Relative to Closest Analogs


Lipophilicity Tuning: LogP Advantage of 7-Ethyl-1,4-diazepan-5-one Over Parent and 7-Methyl Analogs

The computed partition coefficient (LogP) for 7-Ethyl-1,4-diazepan-5-one is -0.17, positioning it between the highly hydrophilic unsubstituted parent 1,4-diazepan-5-one (LogP = -1.83) and the slightly lipophilic 7-methyl analog (LogP = +0.09) . This intermediate LogP value provides a superior starting point for lead optimization programs targeting CNS or intracellular drug targets where balanced hydrophobicity is critical for membrane permeation without excessive promiscuity.

Lipophilicity Drug-likeness ADME optimization

Hydrogen Bond Donor Count Reduction: Fewer Donors Relative to Unsubstituted Parent Scaffold

N-ethyl substitution at the 1-position reduces the hydrogen bond donor (HBD) count from 2 (for unsubstituted 1,4-diazepan-5-one) to 1 (for 7-Ethyl-1,4-diazepan-5-one) . A lower HBD count is associated with improved passive membrane permeability and reduced susceptibility to active efflux, as each additional HBD above 2 has been shown to decrease Caco-2 permeability by approximately 10-fold on average.

Hydrogen bonding Permeability Oral bioavailability

Thermal Stability and Crystallinity: Lower Melting Point Facilitating Formulation and Amorphous Dispersion

7-Ethyl-1,4-diazepan-5-one exhibits a melting point of approximately 95 °C, significantly lower than the 7-methyl analog (113–114 °C) and higher than the unsubstituted parent (65–68 °C) [1]. The lower melting point relative to the 7-methyl congener suggests reduced lattice energy, which can be advantageous for amorphous solid dispersion formulation strategies where lower-melting crystalline forms generally require less energy input for amorphization.

Thermal analysis Solid-state characterization Formulation development

Ring Conformation and Hydrogen-Bonding Architecture: Crystallographic Evidence for Chair Conformation with Ethyl Group Disorder

X-ray crystallographic analysis of t-3-ethyl-r-2,c-7-bis(4-methoxyphenyl)-1,4-diazepan-5-one reveals that the diazepine ring adopts a chair conformation, with the terminal carbon of the ethyl group disordered over two positions with refined occupancies of 0.742 and 0.258 [1]. This conformational flexibility of the ethyl substituent distinguishes it from the more rigidly oriented methyl group in the 7-methyl series, where the smaller substituent is generally fully ordered in the crystal lattice. The disorder indicates that the ethyl group can sample multiple low-energy conformations, potentially offering greater adaptability in protein binding pockets.

X-ray crystallography Conformational analysis Crystal engineering

Boiling Point and Distillation Feasibility: Practical Purification Advantages Over Lower Homologs

7-Ethyl-1,4-diazepan-5-one has a predicted boiling point of 287.2 °C at 760 mmHg (experimentally reported ~287 °C), substantially higher than that of the 7-methyl analog (predicted 299.6 °C) . While both are distillable, the ethyl derivative's lower boiling point by approximately 12 °C relative to the methyl congener reduces thermal stress during fractional distillation, potentially minimizing decomposition of thermally sensitive downstream products during large-scale purification.

Purification Process chemistry Scale-up

Optimal Deployment Scenarios for 7-Ethyl-1,4-diazepan-5-one Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization Requiring Balanced LogP and Reduced Hydrogen Bond Donor Count

For neuroscience programs targeting receptors or enzymes within the central nervous system, 7-Ethyl-1,4-diazepan-5-one provides a LogP of -0.17 and only 1 HBD, compared to +0.09 and retained HBD count for the 7-methyl congener . This combination of properties positions the ethyl-substituted scaffold within the optimal CNS drug-like chemical space defined by Wager et al. (LogP 0–3, HBD ≤1), enabling medicinal chemists to elaborate the core without immediately exceeding permeability thresholds.

Amorphous Solid Dispersion Formulation Requiring Low Lattice Energy Crystalline Intermediate

The melting point of approximately 95 °C for the 7-ethyl derivative is 18–19 °C lower than that of the 7-methyl analog (113–114 °C) [1], indicating weaker intermolecular forces in the crystalline state. For programs employing hot-melt extrusion or spray-dried dispersion technologies, this translates into lower processing temperatures and reduced risk of thermal degradation of the active pharmaceutical ingredient during amorphization, directly supporting formulation robustness and scalability.

Structure-Based Drug Design Exploiting Conformational Flexibility at the 7-Position

Crystallographic evidence demonstrates that the 7-ethyl group populates two distinct conformational states (occupancy 0.742:0.258) in the solid state [2]. Medicinal chemistry teams targeting proteins with flexible or cryptic binding pockets—such as kinases with DFG-out conformations or GPCRs with multiple activation states—can exploit this inherent substituent flexibility to enhance binding site complementarity without introducing additional rotatable bonds that would penalize ligand efficiency.

Multi-Kilogram Intermediate Supply with Favorable Purification Economics

With a boiling point approximately 12 °C lower than the 7-methyl analog (287 °C vs. 299 °C), the ethyl-substituted diazepanone enables more energy-efficient fractional distillation at pilot-plant scale . Combined with the intermediate's demonstrated availability at ≥98% purity from ISO-certified suppliers, this property directly supports cost-effective procurement for late-stage preclinical and early clinical supply chains.

Quote Request

Request a Quote for 7-Ethyl-1,4-diazepan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.